[2-(2-Acetylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
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Overview
Description
[2-(2-Acetylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetylanilino group, an oxoethyl group, and a methylsulfanylpyridine carboxylate group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Acetylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the acetylanilino intermediate, followed by the introduction of the oxoethyl group through a condensation reaction. The final step involves the coupling of the methylsulfanylpyridine carboxylate group under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Acetylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Acetylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Researchers may explore its effects on cellular functions and its potential as a drug candidate.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(2-Acetylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[2-(2-Acetylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate: shares similarities with other compounds containing acetylanilino, oxoethyl, and methylsulfanylpyridine groups.
Nitroaniline: A compound made from aniline with a nitro group, used in making medicines and chemicals.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(2-acetylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11(20)12-6-3-4-8-14(12)19-15(21)10-23-17(22)13-7-5-9-18-16(13)24-2/h3-9H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZSIQDFFKSABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)COC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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